N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Description
The compound N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The acetamide moiety is further modified with a pyridin-2-ylmethyl group and a 2-methoxyphenoxy substituent.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-16-11-12-20(30-3)22-23(16)32-24(26-22)27(14-17-8-6-7-13-25-17)21(28)15-31-19-10-5-4-9-18(19)29-2/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMSBUCRDKRJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives () share key features with the target compound, including:
- Acetamide backbone : Critical for hydrogen bonding and target interaction.
- Heterocyclic systems : Thiadiazole (in analogues) vs. benzothiazole (in target).
- Methoxy substituents : The 4-methoxy group in analogues and 2-methoxy group in the target compound may influence solubility and binding affinity.
Benzothiazole-Containing Derivatives
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () highlight the importance of benzothiazole rings in spirocyclic systems. The benzothiazole core is known for:
- DNA intercalation : Due to planar aromatic systems.
- Enzyme inhibition : Via interactions with kinase or protease active sites.
- Substituent effects: Methoxy groups in the target compound may enhance metabolic stability compared to methyl or amino groups in other derivatives .
Data Table: Cytotoxicity of Selected Analogues ()
| Compound | Substituent (R) | IC₅₀ (µM) HepG2 | IC₅₀ (µM) PANC-1 | IC₅₀ (µM) Caco-2 |
|---|---|---|---|---|
| 7a | H | >10 | >10 | >10 |
| 7b | 4-CH₃ | 8.2 | 7.5 | 6.9 |
| 7c | 3-Cl | 5.4 | 4.8 | 4.2 |
| 7d | 2-F | 2.1 | 2.0 | 1.8 |
| 7e | 4-OCH₃ | 9.7 | 8.9 | 8.3 |
| 5-Fluorouracil (Std.) | — | 3.5 | 3.2 | 2.9 |
Key Structural and Functional Differences
Implications and Limitations
- Fluorine vs. methoxy : The superior activity of 7d (2-F substituent) implies that electron-withdrawing groups may be more effective than methoxy in certain contexts .
- Need for further studies : Structural characterization (e.g., via SHELX-based crystallography, as in ) and in vitro assays are required to validate the target compound’s bioactivity.
Q & A
Q. What are the key synthetic strategies for preparing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide?
Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:
Thiazole Core Formation : React 2-amino-4-methoxy-7-methylbenzo[d]thiazole with chloroacetyl chloride in pyridine to form the acetamide backbone .
Phenoxy Sidechain Introduction : Couple 2-methoxyphenol with chloroacetylated intermediates using K₂CO₃ in DMF, followed by TLC monitoring to confirm completion .
Pyridinylmethylation : React the intermediate with 2-(bromomethyl)pyridine under basic conditions (e.g., NaH in THF) to install the N-(pyridin-2-ylmethyl) group .
Purification : Use column chromatography (e.g., ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Monitoring/Purification | Yield Range |
|---|---|---|---|
| 1 | Pyridine, 0°C, 6h | TLC (CHCl₃/MeOH 9:1) | 60-70% |
| 2 | K₂CO₃, DMF, RT | TLC (hexane/ethyl acetate 3:1) | 50-65% |
| 3 | NaH, THF, 0°C→RT | Column chromatography | 40-55% |
Q. How are intermediates like 4-methoxy-7-methylbenzo[d]thiazol-2-amine synthesized for constructing the target compound?
Methodological Answer: The benzo[d]thiazol-2-amine intermediate is synthesized via cyclization:
Cyclocondensation : React 4-methoxy-7-methyl-2-aminothiophenol with cyanogen bromide in ethanol under reflux to form the thiazole ring .
Purification : Recrystallize the product using ethanol to achieve >95% purity .
Critical Note : Anhydrous AlCl₃ can also catalyze thiazole formation from 2-amino-thiazole derivatives and acetonitrile, but yields are substrate-dependent .
Advanced Research Questions
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H-NMR : Confirm methoxy (δ 3.8–3.9 ppm), pyridinyl protons (δ 7.2–8.5 ppm), and thiazole NH (δ 10.2–10.5 ppm) .
- ¹³C-NMR : Verify carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm) .
Mass Spectrometry : ESI-MS (m/z calc. for C₂₃H₂₃N₃O₄S: 461.14; observed: 461.1 [M+H]⁺).
Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 59.85%, H: 5.03%) .
Q. Table 2: Representative ¹H-NMR Data
| Proton Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| OCH₃ (thiazole) | 3.82 | Singlet | 3H |
| Pyridinyl H | 7.3–8.4 | Multiplet | 4H |
| NH (acetamide) | 10.4 | Broad | 1H |
Q. How do structural modifications (e.g., methoxy positioning, pyridinyl substitution) influence biological activity based on SAR studies?
Methodological Answer:
- Methoxy Group : Positional isomers (e.g., 4-methoxy vs. 5-methoxy) alter electron density on the thiazole ring, affecting receptor binding. For example, 4-methoxy enhances solubility but may reduce membrane permeability .
- Pyridinyl Substitution : N-Benzyl vs. N-(pyridin-2-ylmethyl) groups impact selectivity. Pyridinyl derivatives show higher affinity for kinase targets due to π-π stacking interactions .
- Contradiction Analysis : While 2-methoxyphenoxy improves antioxidant activity in analogs, steric hindrance from bulky groups (e.g., 4-methyl) can reduce potency .
Q. Table 3: SAR Trends in Analogous Compounds
Q. What challenges arise in optimizing reaction yields during multi-step synthesis, and how can DoE approaches address them?
Methodological Answer: Key Challenges :
- Low yields in pyridinylmethylation due to steric hindrance.
- Competing side reactions (e.g., over-alkylation).
Q. Design of Experiments (DoE) Solutions :
Factor Screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, temperature).
Response Surface Methodology (RSM) : Optimize stoichiometry (e.g., 1.2 eq. pyridinylmethyl bromide) and reaction time (4–6h) .
Flow Chemistry : Improve reproducibility in condensation steps via continuous-flow reactors .
Case Study : A DoE study on analogous acetamides increased yields from 40% to 65% by adjusting solvent (THF → DMF) and temperature (RT → 50°C) .
Q. How can data contradictions in biological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
Meta-Analysis : Compare data across studies with identical cell lines (e.g., HepG2 vs. HEK293). For example, IC₅₀ values for kinase inhibition ranged from 0.5–2.0 μM depending on ATP concentration .
Structural Confirmation : Re-characterize disputed batches via XRD or 2D NMR to rule out polymorphic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
